2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a strong electron-withdrawing molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Synthesis Analysis
The authentic standard 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with 1% overall chemical yield .Chemical Reactions Analysis
This compound can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Scientific Research Applications
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield : Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These properties make such compounds useful as photosensitizers in photodynamic therapy, particularly for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds, such as zinc phthalocyanine derivatives, highlight their potential in Type II mechanisms for treating diseases (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : Several studies have focused on benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase isozymes. These enzymes are involved in various physiological functions, and their inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of tumors. Research has identified fluorinated benzenesulfonamides as having high binding potency, with potential for selective inhibition of specific isozymes, highlighting their utility in medicinal chemistry and drug development (Dudutienė et al., 2013).
Synthetic Applications and Chemical Reactions
- Directed Metalation Group (DMG) : Benzenesulfonamide serves as a powerful DMG, showcasing the broad potential of arylsulfonamides in synthetic chemistry. The Directed ortho Metalation (DoM) methodology utilizing benzenesulfonamide has enabled the development of diverse heterocyclic compounds and facilitated various rearrangements and cross-coupling reactions. This demonstrates the compound's versatility in facilitating complex synthetic transformations, which can be applied in the synthesis of pharmaceuticals and other biologically active molecules (Familoni, 2002).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This allows them to bind with high affinity to their targets and induce changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, cancer, viral infections, and more .
Pharmacokinetics
It is known that indole derivatives, which share a similar structure with this compound, have diverse pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQIHQRVCDEHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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